2-Methyl-1H-indol-6-ol
Description
Properties
IUPAC Name |
2-methyl-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGVFLHAJUPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564957 | |
| Record name | 2-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54584-22-4 | |
| Record name | 2-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis Route
One of the classical and commonly employed methods for synthesizing 2-Methyl-1H-indol-6-ol is the Fischer indole synthesis . This approach involves the acid-catalyzed reaction of phenylhydrazine with ketones or aldehydes to form the indole core.
- Reaction Conditions : Typically conducted under acidic conditions, often using strong acids like hydrochloric acid or sulfuric acid.
- Key Steps : Formation of phenylhydrazone intermediate followed by rearrangement and cyclization to yield the indole structure.
- Advantages : Straightforward, uses readily available starting materials.
- Limitations : May require careful control of reaction conditions to optimize yield and regioselectivity.
This method forms the fundamental scaffold of this compound, particularly when the methyl group is introduced via the ketone or aldehyde precursor.
Catalytic and Metal-Catalyzed Synthetic Routes
Industrial and advanced laboratory syntheses often employ transition metal-catalyzed reactions to improve yield, selectivity, and scalability.
- Palladium-Catalyzed Cross-Coupling Reactions : These are used to introduce substituents onto the indole ring or to construct the indole core itself.
- Typical Reagents : Palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and appropriate halogenated precursors.
- Benefits : High specificity, ability to functionalize the indole ring at desired positions, and suitability for large-scale production.
- Example : Synthesis of 6-bromoindole as a building block for further functionalization, which can be adapted for preparing this compound derivatives.
Multi-Step Synthetic Strategies for Functionalized Indoles
Research shows that complex derivatives related to this compound can be prepared via multi-step sequences involving:
- Alkylation : Introduction of methyl or other alkyl groups at the nitrogen or carbon atoms of the indole ring.
- Substitution : Electrophilic aromatic substitution at the 6-position, often using halogenation followed by cross-coupling.
- Hydrolysis and Esterification : To modify side chains and improve solubility or reactivity.
For example, the synthesis of indole-based inhibitors related to this compound involves:
These steps illustrate the flexibility in modifying the indole ring to obtain this compound or its derivatives with high purity and yield.
Analytical and Purification Techniques
After synthesis, purification and characterization are critical:
- Purification : Recrystallization from solvents such as hexane/ethyl acetate mixtures is common.
- Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.
- Example Data :
| Technique | Purpose | Typical Results for this compound |
|---|---|---|
| ^1H NMR | Proton environment confirmation | Signals consistent with methyl group at position 2 and hydroxyl at 6 |
| ^13C NMR | Carbon framework verification | Chemical shifts corresponding to indole carbons and substituents |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at expected m/z value |
| IR Spectroscopy | Functional group identification | OH stretch around 3400 cm^-1, aromatic C-H stretches |
These analyses ensure the identity and purity of the synthesized compound.
Summary Table: Preparation Methods Overview
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid structures, and reduced indole derivatives .
Scientific Research Applications
Antimicrobial Properties
2-Methyl-1H-indol-6-ol has been investigated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of indole exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . For instance, a series of synthesized indole derivatives demonstrated potent inhibitory effects against these bacteria, highlighting the potential of this compound as a lead compound for developing new antibiotics.
Anticancer Activity
Research indicates that this compound and its derivatives may possess anticancer properties. A study evaluated the cytotoxic effects of various indole compounds on cancer cell lines, including HCT-116 (colon cancer), revealing promising results with certain derivatives exhibiting significant cell growth inhibition . The structural modifications on the indole core were crucial for enhancing anticancer activity.
Pesticidal Activity
Indole derivatives, including this compound, have been explored for their potential use as agrochemicals. Research has demonstrated that certain indole compounds exhibit antifungal and antibacterial properties against plant pathogens such as Xanthomonas oryzae, which causes bacterial leaf blight in rice . This suggests that these compounds could be developed into effective biopesticides.
Case Study: Antibacterial Bioassay
A comprehensive study synthesized novel indole derivatives and evaluated their efficacy against agricultural pathogens. The results indicated that many compounds showed good inhibitory effects against Ralstonia solanacearum and Xanthomonas axonopodis, making them suitable candidates for further development as agricultural fungicides or bactericides .
Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .
Synthesis Techniques
Recent advancements in synthetic methodologies have improved the efficiency of producing indole derivatives. For instance, microflow technologies have been employed to enhance reaction conditions, allowing for better control over temperature and reaction time, which is crucial when dealing with unstable intermediates .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus, MRSA |
| Anticancer Activity | Significant inhibition of cancer cell growth | |
| Agricultural Science | Biopesticides | Effective against Xanthomonas oryzae |
| Organic Synthesis | Building Block for Complex Molecules | Useful in various organic reactions |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Methyl-1H-indol-6-ol (CID 12203496) Molecular Formula: C₉H₉NO Substituents: Methyl at position 1, hydroxyl at position 6. SMILES: CN1C=CC2=C1C=C(C=C2)O Key Differences: The methyl group on the nitrogen (position 1) reduces steric hindrance compared to the 2-methyl isomer.
5-Methyl-1H-indol-6-ol (CAS 1167056-18-9) Molecular Formula: C₉H₉NO Substituents: Methyl at position 5, hydroxyl at position 6. SMILES: OC1=CC=CC2=C1NC=C2C Key Differences: The methyl group on the benzene ring (position 5) creates steric effects that may hinder π-π stacking interactions in biological systems. This isomer exhibits distinct NMR shifts (e.g., δ 7.1–6.5 ppm for aromatic protons) compared to the 2-methyl derivative .
Functional Group Variants
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol (CAS 2426-82-6) Molecular Formula: C₁₁H₁₄N₂O₂ Substituents: Methoxy at position 5, aminoethyl at position 3. Key Differences: The aminoethyl group introduces a basic site (pKa ~10.5), enhancing solubility in acidic aqueous media.
3-[2-[Ethyl(methyl)amino]ethyl]-1H-indol-4-ol (Metocin, CAS 77872-41-4) Molecular Formula: C₁₃H₁₈N₂O Substituents: Ethyl(methyl)aminoethyl at position 3, hydroxyl at position 4. Key Differences: The tertiary amine group facilitates protonation at physiological pH, making it a serotonin receptor agonist. Its psychoactive properties contrast with the inert profile of 2-Methyl-1H-indol-6-ol .
Complex Derivatives
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (Compound 6c)
- Molecular Formula : C₁₉H₁₇N₅O₂
- Substituents : Methoxyphenyl-triazole at position 3, hydroxyl at position 5.
- Key Differences : The triazole group enables hydrogen bonding and π-stacking, enhancing antioxidant activity (IC₅₀ = 12 µM in DPPH assays) compared to simpler methylated indoles .
Comparative Data Table
Biological Activity
2-Methyl-1H-indol-6-ol is a compound that has garnered attention due to its diverse biological activities. This indole derivative exhibits potential as an antibacterial, anticancer, and neuroprotective agent. The following sections will explore its biological activity, synthesis, and relevant research findings.
- Chemical Formula : C₉H₉NO
- Molecular Weight : 159.17 g/mol
- CAS Number : 54584-22-4
Antibacterial Activity
This compound has shown significant antibacterial properties, particularly against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Research indicates that this compound can inhibit biofilm formation, which is crucial for bacterial virulence and resistance to antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 µg/mL |
| Mycobacterium tuberculosis | 1.25 µg/mL |
| Candida albicans | 2.50 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in pancreatic cancer models. The compound has been evaluated for its cytotoxic effects on various cancer cell lines using traditional assays.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| Pancreatic Cancer Cell Line 1 | <5 |
| Pancreatic Cancer Cell Line 2 | <5 |
| Non-Cancerous Cell Line | >10 |
Neuroprotective Effects
The compound also exhibits neuroprotective properties, showing potential in enhancing proteasome activity, which is critical for protein degradation and cellular homeostasis. This activity may contribute to the prevention of neurodegenerative diseases.
Study on Antibacterial Efficacy
In a study published in July 2023, researchers synthesized various indole derivatives and assessed their antibacterial efficacy against resistant strains of bacteria. The study found that derivatives of this compound significantly inhibited the growth of MRSA and other pathogens, suggesting its potential as a lead compound for antibiotic development .
Study on Anticancer Properties
A recent investigation into the anticancer properties of indole derivatives included this compound as a candidate. The study reported that this compound displayed strong antiproliferative effects against multiple pancreatic cancer cell lines, with some exhibiting IC₅₀ values below 5 µM .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-1H-indol-6-ol in laboratory settings?
The synthesis of this compound typically involves modifying indole precursors. For structurally similar compounds like 5-methoxy-1H-indol-6-ol, a common approach includes:
- Chlorination and reduction : Starting with a methoxy-substituted indole derivative, chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) introduce reactive groups, followed by catalytic hydrogenation or reductive methods to achieve the hydroxy group at the 6th position .
- Functional group interconversion : Methyl groups can be introduced via alkylation or Grignard reactions on pre-functionalized indole scaffolds.
Key considerations include solvent selection (e.g., acetonitrile for chlorination) and purification via column chromatography or recrystallization to isolate the product .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Structural validation relies on:
- 1H/13C NMR : To confirm substituent positions and methyl group integration. For example, indole protons typically resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 147.17 for C9H9NO) and fragmentation patterns .
- TLC : For monitoring reaction progress using solvent systems like ethyl acetate/hexanes .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Optimization strategies include:
- Reaction condition tuning : Temperature control (e.g., room temperature for azide-alkyne cycloadditions) and inert atmospheres (N2/Ar) to prevent oxidation .
- Catalyst selection : Copper(I) iodide accelerates click chemistry reactions for indole functionalization .
- Purification methods : Flash chromatography or solvent recrystallization (e.g., hot ethyl acetate) to remove byproducts .
- Scale-up approaches : Continuous flow reactors improve efficiency in large-scale syntheses .
Q. What strategies are used to resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) can be addressed by:
- Standardized assays : Using identical cell lines (e.g., HEK293 or HeLa) and control compounds to ensure reproducibility .
- Structure-activity relationship (SAR) studies : Comparing derivatives with varied substituents (e.g., methoxy vs. hydroxy groups) to isolate functional group contributions .
- Meta-analysis : Reviewing literature for common experimental variables (e.g., solvent/DMSO concentration) that may artifactually alter results .
Q. How does the substitution pattern on the indole ring influence the reactivity and biological activity of this compound?
- Reactivity : Electron-donating groups (e.g., methyl) at the 2-position enhance electrophilic substitution at the 5th and 6th positions. Steric effects from methyl groups may slow reaction kinetics in crowded environments .
- Biological activity : The 6-hydroxy group enables hydrogen bonding with target proteins (e.g., kinases), while the 2-methyl group may improve membrane permeability. Comparative studies with 5-methoxy-1H-indol-6-ol show reduced solubility but higher metabolic stability .
Q. What computational methods are used to predict the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations : To assess solubility and partition coefficients (logP).
- Density functional theory (DFT) : For optimizing geometry and calculating pKa (predicted ~10.1 for the hydroxy group) .
- Docking studies : To model interactions with biological targets (e.g., serotonin receptors) .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- HPLC : Using C18 columns and UV detection (λ = 254 nm) to quantify impurities.
- Elemental analysis : Confirming C, H, N, O percentages within 0.3% of theoretical values.
- Stability testing : Monitoring degradation under accelerated conditions (e.g., 40°C/75% RH) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Polymorphism : Multiple crystal forms may arise due to hydrogen bonding between hydroxy and indole N-H groups.
- Solvent selection : High-polarity solvents (e.g., DMSO) often yield suitable crystals. SHELX programs are widely used for refinement, though challenges persist with twinned data or low-resolution datasets .
Q. How does this compound compare to other indole derivatives in antioxidant assays?
- Mechanistic differences : Unlike 3-(2-azidoethyl)-1H-indol-5-ol derivatives, this compound lacks triazole moieties but shows comparable radical scavenging in DPPH assays due to its phenolic hydroxy group .
- Toxicity trade-offs : Methyl substitution reduces cytotoxicity in NIH/3T3 cells compared to halogenated analogs .
Q. What are the ethical considerations in handling this compound for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
